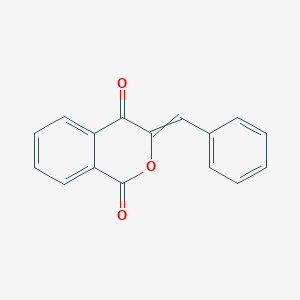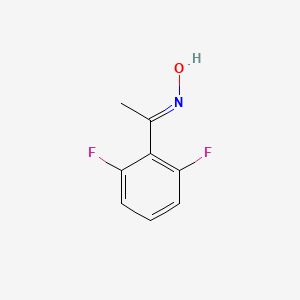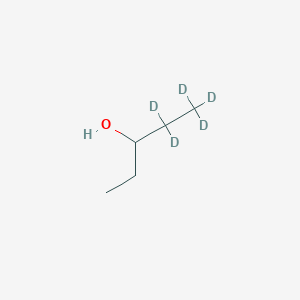
3-Benzylideneisochroman-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzylideneisochroman-1,4-dione is a heterocyclic organic compound with the molecular formula C16H10O3. It is characterized by a benzylidene group attached to an isochromene-1,4-dione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylideneisochroman-1,4-dione typically involves the Pd/C-catalyzed dehydrogenation of 2-cinnamoylbenzoic acids. The general procedure includes the use of ethyl alcohol as a solvent and sodium hydroxide as a base. The reaction is carried out at room temperature for about 12 hours, followed by purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar dehydrogenation techniques with appropriate scaling of reagents and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzylideneisochroman-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the benzylidene group or the isochromene core.
Substitution: Substitution reactions can occur at the benzylidene group or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve standard laboratory temperatures and pressures, with specific solvents chosen based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
3-Benzylideneisochroman-1,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Benzylideneisochroman-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membranes. The compound’s antiviral activity could involve the inhibition of viral replication or the binding to viral proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Benzylideneisochroman-1,4-dione
- 3,5-Dimethyl-1-benzofuran-2-carboxylic acid
- 4-Phenyl-1,2,4-triazoline-3,5-dione
Uniqueness
This compound stands out due to its unique benzylidene group attached to the isochromene-1,4-dione core.
Propriétés
IUPAC Name |
3-benzylideneisochromene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O3/c17-15-12-8-4-5-9-13(12)16(18)19-14(15)10-11-6-2-1-3-7-11/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCIWVMRMBVNNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[(4-aMinophenyl)Methyl]hexahydro-2-oxo-, (3aS,4S,6aR)-](/img/new.no-structure.jpg)



